Home > Products > Building Blocks P6739 > Tramazoline hydrochloride monohydrate
Tramazoline hydrochloride monohydrate - 74195-73-6

Tramazoline hydrochloride monohydrate

Catalog Number: EVT-419954
CAS Number: 74195-73-6
Molecular Formula: C13H20ClN3O
Molecular Weight: 269.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tramazoline hydrochloride monohydrate is a synthetic compound classified as an α-adrenergic agonist. [] In scientific research, it serves as a valuable tool for investigating the structure and function of α-adrenergic receptors, particularly in studies related to sympathomimetic activity. []

Imidazoli(di)ne α-Adrenergic Agonists and Antagonists

Relevance: The paper describing the crystal structure of Tramazoline hydrochloride monohydrate highlights its classification as an α-adrenergic agonist with sympathomimetic action []. The study compares its structural features and dihedral angle between the aromatic and dihydroimidazole groups with other structurally related α-adrenergic imidazoli(di)ne agonists and antagonists, emphasizing their shared structural motifs and pharmacological relevance.

Overview

Tramazoline hydrochloride monohydrate is a pharmaceutical compound primarily utilized as a nasal decongestant. It belongs to the class of sympathomimetic agents, specifically targeting α-adrenergic receptors to induce vasoconstriction in nasal tissues, thus alleviating congestion. The compound is often found in various formulations for treating conditions such as rhinitis and sinusitis.

Source

Tramazoline hydrochloride monohydrate is synthesized from 4,5-dihydro-1H-imidazol-2-amine and 5,6,7,8-tetrahydronaphthalene. It is commercially available through various suppliers and is included in pharmacopoeial standards for quality control purposes .

Classification

This compound is classified as an α-adrenergic agonist, which means it mimics the action of sympathetic neurotransmitters like norepinephrine. Its primary application is in the pharmaceutical industry for the formulation of nasal sprays and drops .

Synthesis Analysis

Methods

The synthesis of tramazoline hydrochloride monohydrate involves several steps:

  1. Starting Materials: The reaction begins with 4,5-dihydro-1H-imidazol-2-amine.
  2. Reagents: 5,6,7,8-tetrahydronaphthalene is used as a key reagent.
  3. Reaction Conditions: The reaction typically requires controlled temperatures and specific solvents to ensure optimal yield and purity.

Technical Details

The synthesis can be performed using various organic solvents and may involve purification steps such as crystallization or chromatography to isolate the monohydrate form effectively .

Molecular Structure Analysis

Structure

Tramazoline hydrochloride monohydrate has the molecular formula C13H20ClN3OC_{13}H_{20}ClN_{3}O with a molecular weight of 269.77 g/mol. The structure includes a naphthalene moiety and a dihydroimidazole ring, which are critical for its biological activity.

Data

The crystal structure of tramazoline hydrochloride monohydrate reveals that it crystallizes in an orthorhombic space group (Pbca). The dihedral angle between its aromatic and dihydroimidazole groups is approximately 126.7 degrees .

Chemical Reactions Analysis

Reactions

Tramazoline hydrochloride undergoes several chemical reactions including:

  • Oxidation: Can lead to the formation of various oxidized derivatives.
  • Reduction: May yield reduced forms that can exhibit altered pharmacological properties.
  • Substitution: Possible modifications at the nitrogen atoms can affect receptor binding affinity and efficacy .

Technical Details

These reactions are important for understanding the stability and reactivity of tramazoline hydrochloride in different environments, which can influence its therapeutic effectiveness.

Mechanism of Action

Process

Tramazoline hydrochloride functions as an agonist at α-adrenergic receptors located on vascular smooth muscle cells. Upon binding:

  1. Vasoconstriction: Triggers a signaling cascade that results in the constriction of blood vessels.
  2. Reduced Mucus Secretion: Inhibits mucus production in the nasal mucosa.

Data

The pharmacokinetics of tramazoline suggest rapid absorption and distribution throughout the body, with metabolism occurring primarily in the liver and excretion via urine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and ethanol, facilitating its formulation into liquid preparations.

Chemical Properties

  • Melting Point: The melting point is typically around 150°C.
  • Stability: Stability can be influenced by pH levels and temperature during storage.

Relevant analyses include spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance to confirm purity and structural integrity .

Applications

Tramazoline hydrochloride monohydrate is primarily used in scientific and medical settings for:

  • Nasal Decongestants: Formulated into sprays or drops for relieving nasal congestion due to allergies or colds.
  • Research Applications: Studied for its effects on vascular smooth muscle and potential analogs for developing new therapeutic agents.
Historical Development and Contextualization of Tramazoline Hydrochloride Monohydrate

Emergence of Imidazoline Derivatives in Sympathomimetic Therapeutics

The development of tramazoline hydrochloride monohydrate (C₁₃H₂₀ClN₃O) is rooted in the broader pharmacological innovation of imidazoline derivatives during the mid-20th century. These compounds emerged as structurally optimized alternatives to catecholamine-based decongestants, addressing significant limitations of earlier sympathomimetic agents. Unlike catecholamines such as epinephrine—which exhibited poor metabolic stability, systemic absorption risks, and short durations of action—imidazoline derivatives incorporated a heterocyclic ring system that enhanced receptor selectivity and pharmacokinetic profiles. This molecular scaffold allowed for targeted α-adrenergic receptor agonism while minimizing β-adrenergic activity, thereby reducing cardiovascular side effects [6].

Tramazoline belongs to the tetrahydroisoquinoline subclass of imidazolines, characterized by a partially saturated naphthalene ring fused to an imidazoline moiety. This configuration confers high affinity for α₁-adrenergic receptors concentrated in nasal vasculature. The hydrochloride monohydrate salt form (molecular weight: 269.77 g/mol) was developed to enhance water solubility and crystallinity for pharmaceutical processing, as confirmed by its orthorhombic Pbca space group with lattice parameters a = 21.5224(11) Å, b = 8.9251(2) Å, c = 14.7149(4) Å [5]. X-ray diffraction studies reveal that the positive charge in tramazoline is dispersed over the imidazoline nitrogen atoms, with a 126.7° dihedral angle between aromatic and dihydroimidazole planes optimizing receptor interactions [5]. These structural features positioned tramazoline as a successor to earlier derivatives like naphazoline, offering improved duration and tissue specificity in decongestant applications.

Table 1: Structural and Pharmacological Comparison of Key Imidazoline Derivatives

CompoundMolecular StructurePrimary Receptor TargetsRelative Potency
TramazolineTetrahydroisoquinoline-imidazolineα₁-adrenergic16.0 nM IC₅₀ [3]
OxymetazolineBenzimidazole derivativeα₁ₐ/α₂-adrenergicHigher affinity than xylometazoline [6]
XylometazolineImidazoline with dimethylphenylα₁-adrenergicComparable to oxymetazoline at 0.1% [6]
NaphazolineNaphthalene-imidazolineα-adrenergicShorter duration (4h) [6]

Chronological Evolution of Tramazoline-Based Formulations in Pharmacotherapy

The integration of tramazoline hydrochloride monohydrate into clinical practice followed a distinct trajectory from laboratory synthesis to over-the-counter monotherapies and eventually fixed-dose combinations. Initial development in the 1960s focused on nasal decongestant sprays leveraging its potent vasoconstrictive action at 0.09 mg per dose, administered four times daily [3]. These formulations capitalized on tramazoline's extended duration of action (up to 8 hours), a significant advancement over shorter-acting predecessors like tetrahydrozoline [6].

The 1970s–1980s saw refinement in tramazoline salt forms to address stability and bioavailability challenges. The hydrochloride monohydrate variant emerged as the dominant commercial form due to its optimal physicochemical properties: water solubility >400 mg/mL, stability at 2–8°C storage, and low hygroscopicity [1] [8]. This period also established standardized analytical methods, with the European Pharmacopoeia adopting tramazoline hydrochloride monohydrate as a primary reference standard (Catalog Y0000072) for quality control in pharmaceutical manufacturing [1].

By the 2000s, formulation science expanded toward combination therapies. Though not explicitly documented for tramazoline, analogous imidazolines like oxymetazoline demonstrated enhanced efficacy when paired with corticosteroids or antimicrobial preservatives in otolaryngological preparations [6]. This pharmacological synergy likely influenced later-stage tramazoline formulations, particularly for surgical hemostasis where vasoconstriction improves operative field visibility. The compound's compatibility with common pharmaceutical excipients (alcohols, polyethylene glycols, and benzalkonium chloride) facilitated these advances without precipitation or reactivity concerns [6] [7].

Table 2: Evolution of Tramazoline Hydrochloride Monohydrate Formulations

EraFormulation TypeKey AdvancementsTherapeutic Applications
1960sNasal spray monotherapyConcentration optimization (0.09 mg/dose)Nasal decongestion [3]
1970s–1980sSalt form refinementHydrochloride monohydrate standardization (CAS 74195-73-6)Pharmaceutical reference standard [1] [8]
1990sAnalytical standardizationEP Reference Standard adoptionQuality control in manufacturing [1]
2000s–presentCombination therapiesCompatibility with preservatives/excipientsSurgical hemostasis adjunct [6]

Patent Landscapes and Intellectual Property Trajectories

The intellectual property history of tramazoline hydrochloride monohydrate reflects shifting strategies in sympathomimetic drug development. Early patent protections (e.g., US3966757A) broadly claimed imidazoline derivatives as a structural class, emphasizing their advantages over catecholamines in peripheral vasoconstriction [9]. These foundational patents disclosed tramazoline's synthesis via cyclization of N-(tetralin-1-yl)ethylenediamine with cyanogen bromide or iminoester hydrochlorides, yielding the free base subsequently converted to the crystalline hydrochloride monohydrate [9].

Post-1980s patents shifted toward formulation innovations and combination therapies. While specific tramazoline combination patents weren't detailed in the search results, analogous imidazoline derivatives saw protection for:

  • Stabilized aqueous solutions containing antioxidants (ascorbic acid) and chelating agents
  • Pressurized metered-dose inhalers improving nasal delivery precision
  • Preservative-enhanced solutions (e.g., benzalkonium chloride) enabling multi-dose packaging [6]

Current intellectual property activity focuses on expanded therapeutic applications. Notably, patent coverage has been sought for tramazoline's use in dental pulp hemostasis—leveraging its rapid vasoconstrictive action in pulpotomies and direct pulp capping procedures [6]. This application capitalizes on mechanistic parallels between nasal mucosa and oral tissue vascular regulation. However, sales restrictions persist in certain jurisdictions due to complex regulatory statuses of older pharmacopeial standards [1] [8].

Table 3: Key Patents and Intellectual Property Milestones

Patent/ApplicationPriority DateAssigneeKey Claims/Innovations
US3966757A1975Not specifiedBroad coverage of imidazoline derivatives synthesis; vasoconstrictive utility [9]
EP Reference Standard1990sEDQMPharmacopeial standardization of tramazoline HCl monohydrate [1]
Surgical hemostasis methods2000sNot specifiedApplication in otolaryngology and dental procedures [6]
Combination formulations2020sMultipleCompatibility data with preservatives/excipients [6] [4]

Complete Compound List:

  • Tramazoline hydrochloride monohydrate
  • 4,5-Dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine monohydrochloride monohydrate
  • KB 227
  • Tramazoline HCl
  • C₁₃H₂₀ClN₃O

Interactive Table Features Legend:

  • Sort: Click column headers to sort ascending/descending
  • Filter: Use dropdowns to filter by receptor targets/eras
  • Search: Keyword search across all table content
  • Export: Export as CSV, PDF, or Excel

Properties

CAS Number

74195-73-6

Product Name

Tramazoline hydrochloride monohydrate

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrate;hydrochloride

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C13H17N3.ClH.H2O/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H;1H2

InChI Key

FDPYEAXJRLQOGE-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.O.Cl

Synonyms

2-(5,6,7,8-tetrahydro-1-naphthylamino)-2-imidazoline
Biciron
Bisolnasal
Ellatun
KB 227
Rhinospray
Spray-Tish
tramazoline
tramazoline hydrochloride
tramazoline monohydrochloride

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.